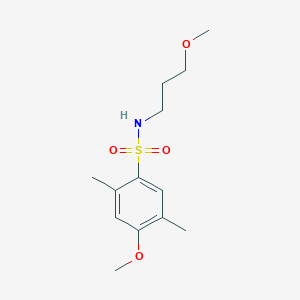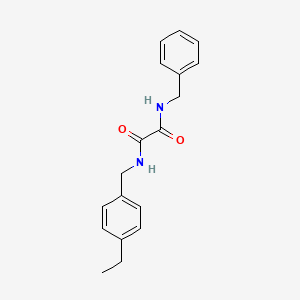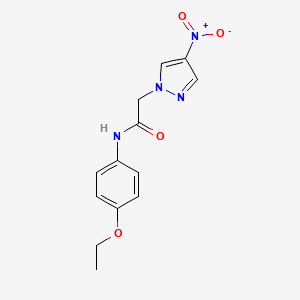
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as EPPB, is a sulfonamide derivative that has been widely studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of several enzymes, including the protein tyrosine phosphatase PTP1B and the serine/threonine kinase CK2. In
作用机制
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a small molecule inhibitor that binds to the active site of PTP1B and CK2, blocking their enzymatic activity. The sulfonamide group of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide interacts with the catalytic cysteine residue of PTP1B, while the piperidine ring interacts with the ATP-binding site of CK2. The selectivity of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide for these enzymes is thought to be due to its unique chemical structure, which allows it to fit specifically into the active sites of these enzymes.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in animal models. Inhibition of PTP1B by N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to improve glucose homeostasis and insulin sensitivity, as well as to reduce body weight and adiposity in obese mice. Inhibition of CK2 by N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have anti-tumor effects in preclinical models of cancer, as well as to reduce inflammation and improve survival in animal models of sepsis.
实验室实验的优点和局限性
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, its selectivity for PTP1B and CK2 may limit its usefulness for studying other enzymes or pathways.
未来方向
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PTP1B and CK2. Another area of research is the investigation of the effects of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide on other enzymes and pathways that may be involved in disease processes. Finally, the potential clinical applications of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide for the treatment of diabetes, cancer, and other diseases should be further explored.
合成方法
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethylphenylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-(2-ethylphenylamino)benzenesulfonyl chloride. This intermediate is then reacted with piperidine-2,6-dione to form the final product, N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
科学研究应用
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to selectively block the activity of several enzymes, including PTP1B and CK2, which are involved in a variety of cellular processes. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. CK2 is involved in the regulation of cell growth and proliferation, and its inhibition has been shown to have anti-tumor effects in preclinical studies.
属性
IUPAC Name |
N-(2-ethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-15-7-3-4-8-18(15)20-25(23,24)17-12-10-16(11-13-17)21-14-6-5-9-19(21)22/h3-4,7-8,10-13,20H,2,5-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHBNAZJEHOOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)

![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)



![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)


![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)